molecular formula C19H22FN3S B5806819 4-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide

4-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B5806819
M. Wt: 343.5 g/mol
InChI Key: MJPFMJZNWVVGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide, also known as DF-MPJC, is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential therapeutic applications. The purpose of

Mechanism of Action

4-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide works by inhibiting the reuptake of serotonin and blocking the dopamine receptors. This leads to an increase in the levels of serotonin and a decrease in the levels of dopamine in the brain, which helps to regulate mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have significant effects on the levels of neurotransmitters in the brain. It increases the levels of serotonin while decreasing the levels of dopamine. This results in a reduction in anxiety and depression symptoms, as well as an improvement in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide in lab experiments is its high selectivity and potency. It has been found to have a low affinity for other neurotransmitter receptors, which helps to reduce the risk of unwanted side effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of 4-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide. One possibility is to investigate its potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use as a diagnostic tool for these disorders. Additionally, further research could be conducted to optimize the synthesis method and improve the solubility of this compound.

Synthesis Methods

The synthesis of 4-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide involves the reaction between 2-fluorobenzaldehyde and 2,5-dimethylphenylpiperazine in the presence of thioamide. The reaction yields the final product as a white powder with a melting point of 207-209°C.

Scientific Research Applications

4-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide has been found to have potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It acts as a selective serotonin reuptake inhibitor and a dopamine receptor antagonist, which makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3S/c1-14-7-8-15(2)18(13-14)22-9-11-23(12-10-22)19(24)21-17-6-4-3-5-16(17)20/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPFMJZNWVVGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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